tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrobromic acid to form 5-bromopyridine.
Hydroxylation: The brominated pyridine is then hydroxylated to introduce a hydroxyl group.
Carbamate Formation: Finally, the hydroxylated intermediate reacts with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The dihydropyridinone moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different oxidation states of the dihydropyridinone moiety .
Scientific Research Applications
Chemistry:
Organic Synthesis: tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyridinone moiety play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl bromoacetate: Another brominated compound used in organic synthesis.
N-Boc-ethylenediamine: A carbamate with a different amine structure.
Uniqueness: tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate is unique due to the combination of its bromine atom and dihydropyridinone moiety, which confer specific reactivity and potential biological activity not found in simpler carbamates or other brominated compounds .
Properties
Molecular Formula |
C10H13BrN2O3 |
---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-oxo-1H-pyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-7-4-6(11)5-12-8(7)14/h4-5H,1-3H3,(H,12,14)(H,13,15) |
InChI Key |
NRFGOBKYVKGGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CNC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.